Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate

Description

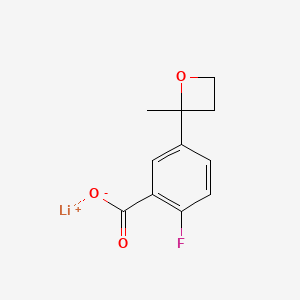

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is a lithium salt of a substituted benzoic acid derivative. The compound features a fluorine atom at the 2-position and a 2-methyloxetan-2-yl group at the 5-position of the benzoate backbone.

Properties

Molecular Formula |

C11H10FLiO3 |

|---|---|

Molecular Weight |

216.2 g/mol |

IUPAC Name |

lithium;2-fluoro-5-(2-methyloxetan-2-yl)benzoate |

InChI |

InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-9(12)8(6-7)10(13)14;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

JECJTDBSTSTBPF-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC(=C(C=C2)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.

Hydrolysis: The ester bond in the methyloxetane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while hydrolysis may produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and methyloxetane ring can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Benzoates

The provided evidence lists several lithium benzoate derivatives, enabling a structural and commercial comparison. Key differences lie in substituent type, position, and supplier availability.

Table 1: Structural and Commercial Comparison of Lithium Benzoate Derivatives

Key Observations

Substituent Position and Type :

- The target compound’s 2-fluoro substituent is absent in the structurally closest analog, lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate (CAS 2155852-03-0) . Fluorine’s electronegativity may enhance the compound’s polarity or binding affinity in hypothetical applications (e.g., battery electrolytes or drug-receptor interactions).

- The 5-position oxetan group in the target compound contrasts with the 2-position oxetan in CAS 2155852-03-0. Positional differences could influence steric effects or solubility.

Functional Group Diversity: Compounds like lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate (CAS 2171942-03-1) demonstrate structural divergence, incorporating heterocyclic (pyridine) and aromatic (phenyl) groups. Such variations highlight the adaptability of lithium salts in tuning physicochemical properties .

Research Findings and Hypothetical Implications

No direct comparative studies on the target compound are cited in the provided evidence. However, inferences can be drawn from structural analogs:

- Fluorine’s Role: Fluorinated benzoates often exhibit enhanced thermal stability and reduced degradation in lithium-ion batteries. The 2-fluoro group in the target compound may similarly improve oxidative stability compared to non-fluorinated analogs .

- Its placement at the 5-position (vs. 2-position in CAS 2155852-03-0) may alter steric interactions in drug-like molecules .

Biological Activity

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate, a lithium salt of a fluorinated benzoate derivative, is characterized by its unique molecular structure, which includes a fluoro group and a methyloxetane ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and therapeutic applications.

- Molecular Formula : C11H10FLiO3

- Molecular Weight : 216.1 g/mol

- CAS Number : 2470438-95-8

- Purity : 91%

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is conducted in solvents such as water or alcohol under controlled conditions to ensure high yield and purity.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro group enhances the compound's binding affinity, potentially influencing biochemical pathways relevant to therapeutic effects.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may act as an enzyme inhibitor. For instance, it has been investigated for its effects on phospholipase A2, an enzyme involved in inflammatory processes. In vitro assays demonstrated that the compound could reduce enzyme activity, suggesting anti-inflammatory potential.

Anticancer Properties

Research has also explored the anticancer properties of this compound. In cellular models, it has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Method : In vitro assays were conducted using human macrophages stimulated with lipopolysaccharides (LPS).

- Results : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to controls.

- : Suggests potential use in treating inflammatory diseases.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assays were performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : this compound exhibited dose-dependent cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549.

- : Indicates potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Lithium(1+)2-fluoro-4-(2-methyloxetan-2-yl)benzoate | Structure | Moderate enzyme inhibition |

| Lithium(1+)3-fluoro-5-(2-methyloxetan-2-yl)benzoate | Structure | Low cytotoxicity |

| Lithium(1+)6-fluoro-5-(2-methyloxetan-2-yl)benzoate | Structure | High anti-inflammatory activity |

Q & A

Q. What are the primary synthetic routes for Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoic acid derivative with a 2-methyloxetane moiety. Key steps include:

- Esterification : Methylation of 2-fluoro-5-carboxybenzoate intermediates under anhydrous conditions (e.g., using methanol and catalytic sulfuric acid) .

- Oxetane Functionalization : Introducing the 2-methyloxetan-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring precise temperature control (60–80°C) and palladium catalysts .

- Lithium Salt Formation : Neutralization with lithium hydroxide in polar aprotic solvents (e.g., THF or DMF) to achieve the final lithium(1+) salt .

Critical Factors : - Purity of intermediates (e.g., removal of unreacted lithium hydroxide via vacuum filtration).

- Solvent choice impacts crystallinity; DMF yields higher purity but requires rigorous drying .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR Analysis :

- ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F) .

- ¹H/¹³C NMR resolves oxetane ring protons (δ 4.5–5.0 ppm) and benzoate carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+Li]⁺) and fragmentation patterns of the oxetane ring .

- Computational Studies : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model steric effects of the 2-methyloxetane group on aromatic ring planarity and lithium ion coordination .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with the oxetane ring opening at elevated temperatures .

- pH Sensitivity : Hydrolysis studies in aqueous buffers (pH 3–10) reveal rapid degradation under acidic conditions (pH < 5), forming 2-fluoro-5-carboxybenzoic acid. Neutral to basic conditions (pH 7–10) improve stability, with <10% degradation over 72 hours .

Recommendations : Store at 4°C in inert atmospheres (argon) and use freshly prepared solutions for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR or anomalous mass spectrometry fragments)?

- Methodological Answer :

- Case Study : Unexpected splitting in oxetane proton signals may arise from restricted rotation due to the 2-methyl group. Variable-temperature NMR (VT-NMR) can confirm this by observing signal coalescence at elevated temperatures .

- Mass Spec Anomalies : Fragments inconsistent with the expected structure (e.g., loss of CO₂ or Li⁺) suggest impurities. Use preparative HPLC to isolate minor components and re-analyze with tandem MS/MS .

Validation : Cross-reference with X-ray crystallography data (if crystals are obtainable) to confirm stereoelectronic effects .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without compromising stability?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing aggregation. Dynamic light scattering (DLS) monitors particle size to ensure homogeneity .

- Cyclodextrin Encapsulation : Hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility by forming inclusion complexes, verified via phase-solubility studies .

Trade-offs : Higher DMSO concentrations (>15%) risk cellular toxicity, requiring dose-response validation in cell-based assays .

Q. How does the steric and electronic influence of the 2-methyloxetane group affect the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack on the oxetane oxygen, as shown by slowed ring-opening kinetics in thiol-containing buffers (e.g., glutathione) .

- Electronic Effects : Electron-withdrawing fluorine on the benzoate enhances electrophilic aromatic substitution (e.g., nitration) at the para position, confirmed by regioselectivity studies .

Experimental Design : Competitive reactions with/without the oxetane group (synthesized analogs) isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.